molecular formula C26H32N2O5 B13633708 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid

2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid

Cat. No.: B13633708
M. Wt: 452.5 g/mol
InChI Key: FQLGYECTHJRYHM-YANBTOMASA-N
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Description

2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid typically involves multiple steps. The process begins with the protection of the amino group using a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of protein interactions and enzyme mechanisms.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]methyl]-3-methylbutanoic acid

InChI

InChI=1S/C26H32N2O5/c1-4-9-23(24(29)27-14-21(16(2)3)25(30)31)28-26(32)33-15-22-19-12-7-5-10-17(19)18-11-6-8-13-20(18)22/h5-8,10-13,16,21-23H,4,9,14-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t21?,23-/m0/s1

InChI Key

FQLGYECTHJRYHM-YANBTOMASA-N

Isomeric SMILES

CCC[C@@H](C(=O)NCC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCC(C(=O)NCC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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